molecular formula C53H84NO14P B1261145 Deforolimus

Deforolimus

カタログ番号: B1261145
分子量: 990.2 g/mol
InChIキー: BUROJSBIWGDYCN-KMXFESHVSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

Deforolimus is synthesized through a series of chemical reactions starting from rapamycin. The synthesis involves the modification of the rapamycin molecule to enhance its stability and bioavailability.

Industrial Production Methods

The industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification to obtain the final product .

化学反応の分析

Types of Reactions

Deforolimus undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .

科学的研究の応用

Oncology Applications

Deforolimus has been primarily investigated for its efficacy in treating advanced solid tumors, particularly sarcomas and hematologic malignancies.

Soft Tissue and Bone Sarcomas

The SUCCEED trial (Phase III) was a significant study evaluating this compound in patients with metastatic soft tissue or bone sarcomas who had previously responded to chemotherapy. Key findings from this trial include:

  • Patient Population : 711 patients were enrolled, with 343 receiving this compound and 359 receiving a placebo.
  • Progression-Free Survival : The median progression-free survival was 17.7 weeks for the this compound group compared to 14.6 weeks for the placebo group, indicating a statistically significant improvement (p=0.0001) .
  • Side Effects : Common adverse effects included fatigue, infections, and gastrointestinal issues .

Hematologic Malignancies

This compound has also shown promise in treating various hematologic malignancies. A Phase II clinical trial reported:

  • Patient Cohorts : Included patients with acute myeloid leukemia, chronic lymphocytic leukemia, and mantle cell lymphoma.
  • Response Rates : Partial responses were observed in 10% of evaluable patients, with hematologic improvement noted in 40% .
  • Tolerability : The drug was well-tolerated, with mild to moderate side effects such as mouth sores and fatigue being the most common .

Immunosuppressive Applications

Recent studies have explored the immunosuppressive properties of this compound, particularly in the context of organ transplantation.

Heart Allotransplantation

A study investigated the effects of this compound on heart allotransplantation:

  • Mechanism of Action : this compound was found to induce regulatory T cells and promote T cell anergy, which are critical for suppressing immune responses against transplanted organs .
  • In Vivo Studies : In mouse models, this compound administration extended the survival of heart transplant recipients by inhibiting immune rejection .

Comprehensive Data Tables

The following tables summarize key clinical trials and findings related to this compound:

Trial Name Phase Cancer Type Participants Median PFS (weeks) Key Findings
SUCCEEDIIISoft Tissue/Bone Sarcoma71117.7 (this compound) vs 14.6 (placebo)Statistically significant improvement in PFS
Phase II Hematologic StudyIIVarious Hematologic Malignancies55Not specifiedPartial responses in 10% of patients; well-tolerated
Application Area Mechanism of Action Clinical Findings
OncologymTOR inhibitionImproved PFS in sarcomas; activity against hematologic malignancies
ImmunosuppressionInduction of TregsExtended survival in heart transplantation models

作用機序

Deforolimus exerts its effects by inhibiting the mTOR pathway, which is crucial for cell growth and proliferation. mTOR is a serine/threonine kinase that regulates protein synthesis by integrating signals from nutrients, growth factors, and cellular energy status. By inhibiting mTOR, this compound disrupts these signaling pathways, leading to reduced cell growth and proliferation .

特性

分子式

C53H84NO14P

分子量

990.2 g/mol

IUPAC名

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,35R)-12-[(2R)-1-[(1S,3R,4R)-4-dimethylphosphoryloxy-3-methoxycyclohexyl]propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone

InChI

InChI=1S/C53H84NO14P/c1-32-18-14-13-15-19-33(2)44(63-8)30-40-23-21-38(7)53(61,67-40)50(58)51(59)54-25-17-16-20-41(54)52(60)66-45(35(4)28-39-22-24-43(46(29-39)64-9)68-69(11,12)62)31-42(55)34(3)27-37(6)48(57)49(65-10)47(56)36(5)26-32/h13-15,18-19,27,32,34-36,38-41,43-46,48-49,57,61H,16-17,20-26,28-31H2,1-12H3/b15-13+,18-14+,33-19+,37-27+/t32-,34-,35-,36-,38-,39+,40?,41+,43-,44+,45+,46-,48-,49+,53-/m1/s1

InChIキー

BUROJSBIWGDYCN-KMXFESHVSA-N

SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OP(=O)(C)C)C)C)O)OC)C)C)C)OC

異性体SMILES

C[C@@H]1CCC2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OP(=O)(C)C)C)/C)O)OC)C)C)/C)OC

正規SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OP(=O)(C)C)C)C)O)OC)C)C)C)OC

ピクトグラム

Health Hazard; Environmental Hazard

同義語

AP-23573
AP23573
deforolimus
MK 8669
MK-8669
MK8669
ridaforolimus

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Deforolimus
Reactant of Route 2
Deforolimus
Reactant of Route 3
Deforolimus
Reactant of Route 4
Deforolimus
Reactant of Route 5
Deforolimus
Reactant of Route 6
Deforolimus

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。